Home > Products > Screening Compounds P72474 > uroporphyrinogen I(8-)
uroporphyrinogen I(8-) -

uroporphyrinogen I(8-)

Catalog Number: EVT-1595645
CAS Number:
Molecular Formula: C40H36N4O16-8
Molecular Weight: 828.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uroporphyrinogen I(8-) is the cyclic tetrapyrrole anion that is the octacarboxylate anion of uroporphyrinogen I. It is a conjugate base of a uroporphyrinogen I.
Overview

Uroporphyrinogen I is a cyclic tetrapyrrole compound that serves as a metabolic intermediate in the biosynthesis of heme. It is an isomer of uroporphyrinogen III, differing primarily in the arrangement of its side groups, which consist of propionic acid and acetic acid. Uroporphyrinogen I arises as a byproduct in the heme biosynthetic pathway when the enzyme uroporphyrinogen-III synthase is absent or less active, leading to its spontaneous formation from preuroporphyrinogen. This compound is significant in the context of certain porphyrias, where its accumulation can lead to pathological conditions due to its cytotoxic derivatives .

Source and Classification

Uroporphyrinogen I can be classified under the broader category of porphyrinogens, which are cyclic compounds composed of four pyrrole rings. It is one of four known variants of uroporphyrinogen (I-IV), where only uroporphyrinogen I and III occur naturally. Uroporphyrinogen I is produced in lower amounts compared to its more biologically relevant counterpart, uroporphyrinogen III, which plays a crucial role in heme synthesis .

Synthesis Analysis

Methods

The synthesis of uroporphyrinogen I occurs predominantly through non-enzymatic pathways when there is a deficiency or inactivity of uroporphyrinogen-III synthase. This enzyme typically catalyzes the conversion of preuroporphyrinogen into uroporphyrinogen III. In its absence, preuroporphyrinogen can cyclize spontaneously to form uroporphyrinogen I .

Technical Details

The reaction involves the closure of the linear precursor, hydroxymethylbilane, into a cyclic structure. The arrangement of side groups in uroporphyrinogen I follows an AP-AP-AP-AP sequence, contrasting with the AP-AP-AP-PA sequence found in uroporphyrinogen III . This structural distinction is crucial for understanding their different biological roles.

Molecular Structure Analysis

Structure

Uroporphyrinogen I features a macrocyclic structure composed of four pyrrole rings linked by methylene bridges. Each pyrrole ring is substituted with four propionic acid groups and four acetic acid groups.

Data

  • Molecular Formula: C₂₄H₃₄N₄O₈
  • Molecular Weight: 482.55 g/mol
  • Structural Representation: The cyclic arrangement allows for complex interactions with enzymes and substrates involved in heme synthesis .
Chemical Reactions Analysis

Reactions

Uroporphyrinogen I can undergo further reactions catalyzed by uroporphyrinogen decarboxylase, leading to the formation of coproporphyrinogen I. This step is critical as coproporphyrinogen I can accumulate and become cytotoxic if not processed further into heme or other derivatives .

Technical Details

Mechanism of Action

The mechanism by which uroporphyrinogen I exerts its effects primarily relates to its role as an intermediate in heme biosynthesis. When produced in excess due to enzyme deficiencies, it leads to toxic accumulations that disrupt normal cellular functions.

Process

  1. Formation: Uroporphyrinogen I forms from preuroporphyrinogen in the absence of sufficient uroporphyrinogen-III synthase activity.
  2. Conversion: It can be converted into coproporphyrinogen I via decarboxylation.
  3. Accumulation: Excessive levels can lead to toxicity and associated pathologies due to impaired heme synthesis and accumulation of other toxic metabolites .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a dark red or purple solid.
  • Solubility: Soluble in polar solvents due to its ionic nature from carboxylic acid groups.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or oxidative conditions.
  • Reactivity: Reacts with various nucleophiles due to the presence of multiple functional groups, making it susceptible to further chemical transformations .
Applications

In synthetic biology, studies are exploring methods for producing porphyrins and their derivatives through engineered organisms such as Escherichia coli, highlighting potential biotechnological applications in producing valuable compounds from renewable resources .

Biosynthesis and Metabolic Pathways

Enzymatic vs. Non-Enzymatic Formation in Heme Biosynthesis

Uroporphyrinogen I(8-) is a non-physiological cyclic tetrapyrrole formed as a metabolic byproduct during aberrant heme biosynthesis. Under normal physiological conditions, the linear tetrapyrrole hydroxymethylbilane (HMB) is enzymatically converted to uroporphyrinogen III by the action of uroporphyrinogen III synthase (UROS), which introduces a critical inversion of the D-ring pyrrole unit. This enzymatic step is essential for producing the asymmetric isomer required for downstream heme synthesis [1] [7]. However, when UROS activity is deficient or absent, HMB undergoes spontaneous cyclization without ring inversion, forming the symmetric isomer uroporphyrinogen I(8-). This non-enzymatic reaction occurs readily under physiological pH and temperature conditions [1] [2].

The ratio of isomers formed depends critically on enzymatic control:

  • Enzymatic cyclization (UROS-dependent): >99% uroporphyrinogen III
  • Spontaneous cyclization (UROS-deficient): Uroporphyrinogen I predominates, accompanied by smaller quantities of isomers II and IV in a ratio of approximately 1:1:4:2 (I:II:III:IV) under acidic conditions in vitro [1].

Table 1: Tetrapyrrole Isomer Distribution Under Different Cyclization Conditions

Cyclization MechanismUro I (%)Uro II (%)Uro III (%)Uro IV (%)Primary Driver
Enzymatic (UROS present)<1<1>99<1Biological catalysis
Spontaneous (acidic)~12.5~12.5~50~25Chemical autocyclization
Spontaneous (physiological)>90MinimalMinimalMinimalHMB instability

Role of Hydroxymethylbilane Spontaneous Cyclization

Hydroxymethylbilane possesses intrinsic chemical instability due to its flexible linear structure and reactive terminal pyrrole groups. In the absence of UROS, the molecule undergoes rapid intramolecular cyclization (within minutes under physiological conditions) through a series of spontaneous aldol condensations. This non-enzymatic process lacks the stereospecific control exerted by UROS, resulting in the thermodynamically favored symmetric uroporphyrinogen I isomer [1] [7]. The kinetic and thermodynamic parameters governing this process include:

  • First-order kinetics: Cyclization rate increases with decreasing pH (optimal below pH 6)
  • Molecular rearrangement: The non-enzymatic reaction proceeds via an azafulvene intermediate that facilitates ring closure without the inversion mechanism characteristic of UROS catalysis [1]
  • Biological consequence: Accumulation occurs when UROS activity falls below ~20-30% of normal levels, as observed in congenital erythropoietic porphyria (CEP) [4] [10]

Compartmentalization in Erythropoietic vs. Hepatic Tissues

The formation and accumulation of uroporphyrinogen I exhibit significant tissue-specific patterns due to differential expression of heme pathway enzymes and substrate availability:

  • Erythropoietic Tissues (Bone Marrow):
  • Account for >80% of daily heme synthesis under erythropoietin stimulation
  • Contain the erythroid-specific isoform ALAS2 regulated by iron-responsive elements
  • Uroporphyrinogen I accumulation primarily occurs in erythroblasts and reticulocytes during hemoglobin synthesis [2] [9]
  • Pathological consequence: Porphyrin accumulation within erythrocytes causes intravascular hemolysis and photosensitivity due to circulating porphyrins [10]

  • Hepatic Tissues:

  • Account for ~20% of heme synthesis, primarily for cytochrome P450 enzymes
  • Utilize the housekeeping enzyme ALAS1 regulated by heme feedback repression
  • Uroporphyrinogen I formation occurs minimally except in severe UROS deficiency states
  • Secondary accumulation may occur due to impaired excretion of erythrocyte-derived porphyrins [2] [9]

Table 2: Tissue-Specific Characteristics of Uroporphyrinogen I Metabolism

ParameterErythropoietic CompartmentHepatic Compartment
Primary heme functionHemoglobin synthesisCytochrome P450 systems
ALA synthase isoformALAS2 (erythroid-specific)ALAS1 (housekeeping)
RegulationIron availability (IRE mechanism)Heme feedback repression
UROS deficiency impactSevere accumulation in erythroblastsMinimal direct formation
Major pathological outcomeHemolytic anemia, cutaneous photosensitivityPorto-sinusoidal vascular disease [10]
Excretion pathwayUrinary porphyrins (uroporphyrin I)Fecal coproporphyrin I

Properties

Product Name

uroporphyrinogen I(8-)

IUPAC Name

3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetrakis(carboxylatomethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate

Molecular Formula

C40H36N4O16-8

Molecular Weight

828.7 g/mol

InChI

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)/p-8

InChI Key

QTTNOSKSLATGQB-UHFFFAOYSA-F

Canonical SMILES

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.